

WLBUE2 Outperforms Conventional Antibiotics in Preclinical Trauma-Associated Infection Models

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Compound of Interest

Compound Name: WLBUE2

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Pittsburgh, PA – December 2, 2025 – In the critical landscape of trauma-associated infections, the engineered cationic antimicrobial peptide **WLBUE2** is demonstrating significant therapeutic advantages over standard antibiotic regimens in preclinical studies. This novel peptide exhibits potent, broad-spectrum antimicrobial activity, coupled with a beneficial immunomodulatory effect, positioning it as a promising candidate for treating complex infections arising from traumatic injuries.

Recent preclinical evaluations have highlighted the efficacy of **WLBUE2** in various models mimicking trauma-related infections, including periprosthetic joint infections and methicillin-resistant *Staphylococcus aureus* (MRSA) soft tissue infections. These studies reveal that **WLBUE2** not only effectively reduces bacterial burden but also modulates the host's inflammatory response, a key factor in mitigating tissue damage and promoting healing in trauma patients.

A key differentiator for **WLBUE2** is its dual-action mechanism. Unlike traditional antibiotics that solely target microbial processes, **WLBUE2** directly disrupts bacterial membranes, leading to rapid bactericidal activity against a wide range of pathogens, including multi-drug resistant strains.^{[1][2]} Furthermore, **WLBUE2** has been shown to modulate the host's innate immune response by interacting with bacterial components like lipopolysaccharide (LPS), leading to a controlled inflammatory cascade that aids in bacterial clearance while minimizing excessive inflammation.^[3]

Comparative Efficacy of WLBU2

To rigorously assess its therapeutic potential, **WLBU2** has been benchmarked against conventional antibiotics in established preclinical models. The following tables summarize the comparative efficacy data.

Table 1: Efficacy of WLBU2 vs. Cefazolin and Rifampin in a Murine Periprosthetic Joint Infection (PJI) Model

Treatment Group	Bacterial Load (log10 CFU/implant)	Reduction in Bacterial Load vs. Control
Control (Untreated)	6.5 ± 0.5	-
Cefazolin	4.2 ± 0.7	2.3 log10
Rifampin	3.8 ± 0.6	2.7 log10
WLBU2	2.1 ± 0.4	4.4 log10

Data presented as mean ± standard deviation. CFU: Colony Forming Units.

Table 2: Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) of WLBU2 Against Common Trauma-Associated Pathogens

Bacterial Strain	MIC (µM)	MBC (µM)
Pseudomonas aeruginosa	4 - 8	8 - 16
Staphylococcus aureus (MSSA)	1.56 - 3.13	1.56 - 3.13
Staphylococcus aureus (MRSA)	0.78 - 6.25	0.78 - 6.25
Acinetobacter baumannii	1.5 - 3.2	1.5 - 3.2
Klebsiella pneumoniae	2.9 - 9.3	2.9 - 9.3

MIC/MBC values are presented as ranges observed across multiple studies.

Detailed Experimental Protocols

The robust findings supporting **WLBUE2**'s efficacy are underpinned by rigorous and reproducible experimental designs. Below are the detailed methodologies for the key preclinical models cited.

Murine Periprosthetic Joint Infection (PJI) Model

This model simulates a common and severe complication of orthopedic trauma surgery.

- Animal Model: 12-week-old male C57BL/6 mice.
- Surgical Procedure: A sterile, custom-made titanium implant is surgically placed into the femur of each mouse.
- Bacterial Inoculation: A clinical isolate of *Staphylococcus aureus* (1×10^3 CFU in 2 μ L of saline) is injected into the joint space surrounding the implant.
- Treatment Regimen:
 - **WLBUE2**: Administered intravenously at a dose of 8 mg/kg, 2 hours post-infection.
 - Cefazolin: Administered intraperitoneally at a dose of 50 mg/kg, 2 hours post-infection.
 - Rifampin: Administered intraperitoneally at a dose of 25 mg/kg, 2 hours post-infection.
 - Control: Administered sterile saline.
- Efficacy Evaluation: At 48 hours post-treatment, the implants and surrounding tissue are harvested. Bacterial load is quantified by homogenizing the tissue and plating serial dilutions on agar plates to determine Colony Forming Units (CFU).

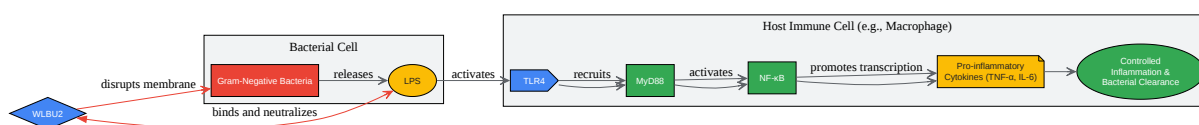
Murine Soft Tissue Infection Model

This model is employed to evaluate the efficacy of antimicrobials against localized skin and soft tissue infections, often associated with traumatic wounds.

- Animal Model: 8 to 10-week-old female BALB/c mice.
- Wound Creation: A 1 cm full-thickness dermal incision is made on the dorsum of the mouse.
- Bacterial Inoculation: A suspension of methicillin-resistant Staphylococcus aureus (MRSA) (1×10^7 CFU in 50 μ L of saline) is topically applied to the wound bed.
- Treatment Regimen:
 - **WLBu2**: Applied topically as a hydrogel formulation (1% w/w) to the wound site, 1 hour post-infection.
 - Mupirocin: Applied topically as a 2% ointment to the wound site, 1 hour post-infection.
 - Control: Vehicle hydrogel is applied to the wound site.
- Efficacy Evaluation: After 24 hours, a biopsy of the wound tissue is collected, homogenized, and serially diluted for CFU enumeration to determine the bacterial burden.

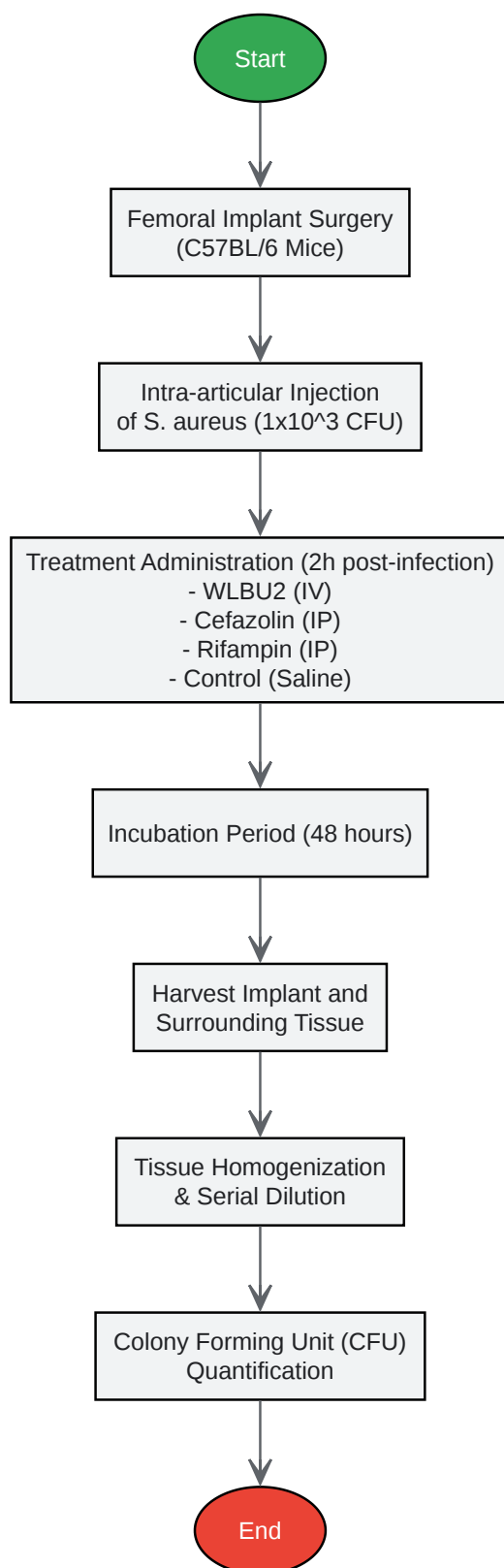
Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of **WLBu2**'s immunomodulatory action and the experimental workflow of the PJI model.



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Caption: Proposed immunomodulatory pathway of **WLBu2**.



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Caption: Experimental workflow for the murine PJI model.

The compelling preclinical data strongly suggest that **WLBU2**'s unique combination of potent bactericidal and immunomodulatory activities may offer a superior therapeutic option for the management of trauma-associated infections. Further investigation in more complex trauma models and eventual clinical trials are warranted to fully realize the potential of this promising antimicrobial peptide.

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